molecular formula C22H19ClN2O2S B284844 3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B284844
M. Wt: 410.9 g/mol
InChI Key: KAFCHFOCTPLIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, also known as CPPTP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. CPPTP belongs to the class of thienopyrimidines, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. 3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the activity of several enzymes, including tyrosine kinases and cyclooxygenases, which are involved in cell signaling and inflammation. 3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one also interacts with specific receptors in the body, such as the adenosine receptor, to modulate their activity and downstream signaling pathways.
Biochemical and physiological effects:
3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to have several biochemical and physiological effects in animal models and in vitro studies. 3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. 3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has also been found to reduce oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. Additionally, 3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can modulate the activity of neurotransmitters, such as dopamine and serotonin, to improve cognitive function and mood.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its high potency, selectivity, and specificity for certain molecular targets. 3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can also be easily synthesized and purified in large quantities, making it a cost-effective compound for research purposes. However, the limitations of using 3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its potential toxicity and side effects, which may vary depending on the dose and duration of exposure. It is important to carefully evaluate the safety and efficacy of 3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one before using it in preclinical or clinical studies.

Future Directions

There are several future directions for research on 3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, including its potential applications in drug discovery and development. 3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can be modified to improve its pharmacokinetic and pharmacodynamic properties, such as its solubility, bioavailability, and half-life. 3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can also be used in combination with other compounds to enhance its therapeutic effects and reduce potential side effects. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one and its downstream signaling pathways in different cell types and disease models.

Synthesis Methods

The synthesis of 3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the condensation of 3-chlorobenzylamine with 4-propoxybenzaldehyde, followed by cyclization with thiourea to form the thienopyrimidine ring. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain the desired product. The purity and yield of 3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can be improved by using different purification techniques, such as recrystallization or column chromatography.

Scientific Research Applications

3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory activity. Studies have shown that 3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. 3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has also been found to have neuroprotective effects by reducing neuronal damage and inflammation in animal models of neurodegenerative diseases. Additionally, 3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C22H19ClN2O2S

Molecular Weight

410.9 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H19ClN2O2S/c1-2-10-27-18-8-6-16(7-9-18)19-13-28-21-20(19)22(26)25(14-24-21)12-15-4-3-5-17(23)11-15/h3-9,11,13-14H,2,10,12H2,1H3

InChI Key

KAFCHFOCTPLIOS-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC(=CC=C4)Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.